Azd-peg13-pfp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

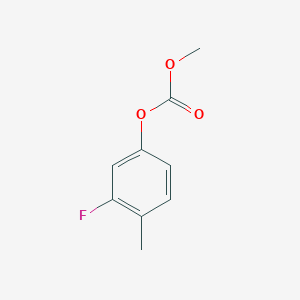

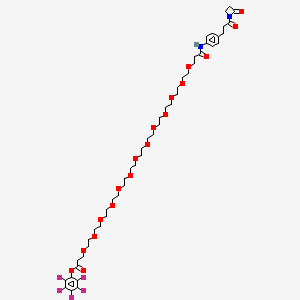

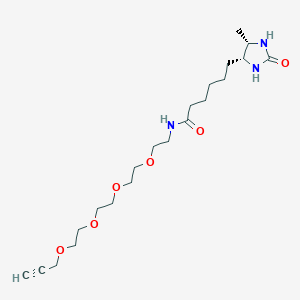

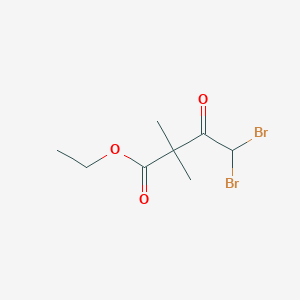

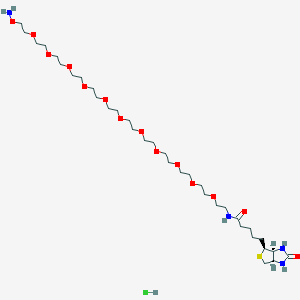

Azd-peg13-pfp: is a polyethylene glycol (PEG) linker containing an azide (AZD) group and a pentafluorophenyl (PFP) ester group. This compound is notable for its ability to form stable amide bonds with primary amines, making it a valuable tool in bioconjugation and drug delivery systems. The PFP ester is particularly stable compared to other amine-reactive groups, reducing the likelihood of hydrolysis and enhancing the efficiency of the conjugation process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Synthesis of Azd-peg13-pfp:

Industrial Production Methods:

- Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

- Purification is achieved through techniques such as column chromatography and recrystallization to ensure high purity, typically above 95% .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Substitution Reactions:

- Azd-peg13-pfp undergoes nucleophilic substitution reactions where the PFP ester reacts with primary amines to form stable amide bonds.

-

Click Chemistry:

- The azide group participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages.

Common Reagents and Conditions:

Reagents: Primary amines, alkynes, copper(I) catalysts, sodium azide, pentafluorophenol, DCC.

Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating (25-60°C).

Major Products:

Applications De Recherche Scientifique

Chemistry:

- Azd-peg13-pfp is used in the synthesis of complex molecules and polymers, facilitating the attachment of various functional groups through stable amide and triazole linkages.

Biology:

- In biological research, it is employed for labeling biomolecules, such as proteins and nucleic acids, enabling the study of biological processes through fluorescence or other detection methods.

Medicine:

- The compound is integral in drug delivery systems, where it helps in the targeted delivery of therapeutic agents by forming stable conjugates with drugs or targeting moieties.

Industry:

Mécanisme D'action

Molecular Targets and Pathways:

- The primary mechanism involves the formation of stable amide bonds with primary amines, which is crucial for bioconjugation and drug delivery.

- The azide group enables click chemistry reactions, forming triazole linkages that are stable and bioorthogonal, meaning they do not interfere with biological processes .

Comparaison Avec Des Composés Similaires

-

MAL-PEG-NHS:

- Contains a maleimide group and an N-hydroxysuccinimide (NHS) ester, used for thiol and amine conjugation, respectively.

-

Biotin-PEG-NHS:

- Features a biotin moiety and an NHS ester, commonly used for biotinylation of proteins and other biomolecules.

-

DSPE-PEG-NHS:

- A lipid-PEG conjugate with an NHS ester, used in the formulation of liposomes and other lipid-based drug delivery systems.

Uniqueness of Azd-peg13-pfp:

- This compound is unique due to its combination of an azide group and a PFP ester, offering dual functionality for both click chemistry and amide bond formation. This dual reactivity enhances its versatility in various applications, from bioconjugation to material science .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H69F5N2O18/c49-43-44(50)46(52)48(47(53)45(43)51)73-42(59)9-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-72-35-33-70-31-29-68-27-25-66-23-21-64-19-17-62-15-13-60-11-8-39(56)54-38-4-1-37(2-5-38)3-6-40(57)55-10-7-41(55)58/h1-2,4-5H,3,6-36H2,(H,54,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIPERMXTOXWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H69F5N2O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1057.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B8025249.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylamino)-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8025250.png)

![6'-tert-butyl-1-[(1H-indazol-5-yl)carbonyl]-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-c]pyrazole]-4'-amine](/img/structure/B8025262.png)

![(2E)-1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8025270.png)

![8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride](/img/structure/B8025288.png)

![2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8025316.png)

![Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate](/img/structure/B8025328.png)